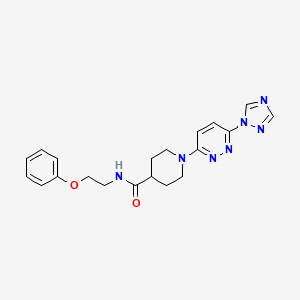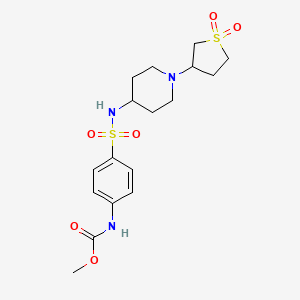
methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H25N3O6S2 and its molecular weight is 431.52. The purity is usually 95%.
BenchChem offers high-quality methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
The compound has shown promise as an anticancer agent. Researchers have synthesized novel 1,2,4-triazole derivatives containing this compound and evaluated their cytotoxic activities . Specifically:
Environmental Contamination Marker
Interestingly, 1-methyl-1H-1,2,4-triazole has been used as a marker to detect 1,1-dimethylhydrazine environmental contamination, especially in combination with other transformation products . This highlights its potential role in environmental monitoring.
Synthetic Methods
Researchers have explored synthetic methods for piperidine derivatives, including those containing the 1,2,4-triazole ring. For example, palladium and rhodium hydrogenation reactions have been employed to obtain various (cyclo)alkylpiperidines .
Propiedades
IUPAC Name |
methyl N-[4-[[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S2/c1-26-17(21)18-13-2-4-16(5-3-13)28(24,25)19-14-6-9-20(10-7-14)15-8-11-27(22,23)12-15/h2-5,14-15,19H,6-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJNBZVJBLWEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridazin-3-one](/img/structure/B2518437.png)
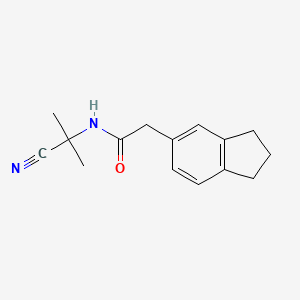
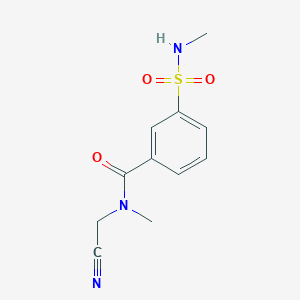
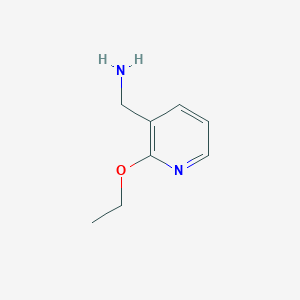


![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]quinazoline](/img/structure/B2518449.png)
![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2518451.png)
![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)
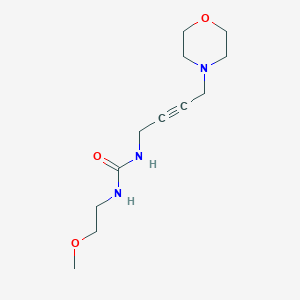
![2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518455.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2518457.png)
![2,6-DIfluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2518459.png)
